molecular formula C10H11NO3 B11780361 6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid

6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid

Cat. No.: B11780361
M. Wt: 193.20 g/mol
InChI Key: UBJPDBFNXGZPCB-UHFFFAOYSA-N
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Description

6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is a heterocyclic compound with a unique structure that includes a quinolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine . The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinolizine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the quinolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with different functional groups, which can be further utilized in synthetic chemistry and drug development.

Scientific Research Applications

6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is unique due to its specific ring structure and the versatility of its derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-9-5-4-7(10(13)14)8-3-1-2-6-11(8)9/h4-5H,1-3,6H2,(H,13,14)

InChI Key

UBJPDBFNXGZPCB-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(C=CC2=O)C(=O)O)C1

Origin of Product

United States

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